

Stability and storage conditions for Pyrazinecarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazinecarbonitrile

Cat. No.: B1219330

[Get Quote](#)

Pyrazinecarbonitrile: Technical Support Center

This technical support guide provides essential information on the stability and storage of **Pyrazinecarbonitrile** for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Pyrazinecarbonitrile**?

For long-term stability, **Pyrazinecarbonitrile** should be stored in a cool, dry, and well-ventilated place.^{[1][2]} The container should be kept tightly closed to prevent moisture absorption and contamination.^{[1][2]} For optimal preservation, storage under an inert atmosphere is also recommended. While room temperature is generally acceptable, some suppliers suggest storage at -20°C for maximum shelf life.^[3]

Q2: Is **Pyrazinecarbonitrile** stable under normal laboratory conditions?

Yes, **Pyrazinecarbonitrile** is chemically stable under recommended storage conditions.^[1] It is a combustible liquid but does not pose a significant fire hazard under normal ambient temperatures.^{[1][4][5]}

Q3: What are the known incompatibilities for **Pyrazinecarbonitrile**?

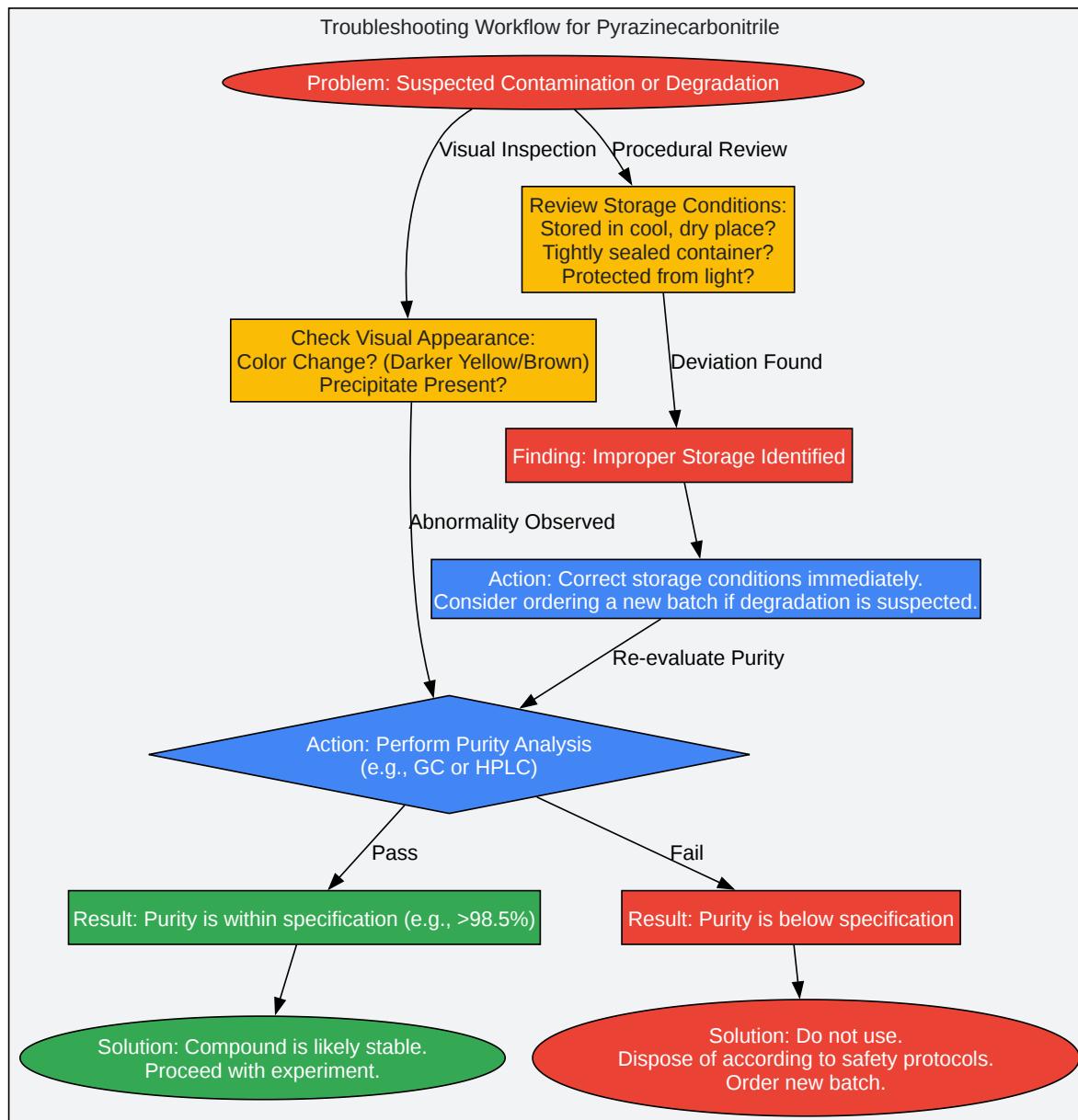
Pyrazinecarbonitrile is incompatible with strong oxidizing agents.^[1] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: What are the signs of degradation for **Pyrazinecarbonitrile**?

A noticeable change in appearance is a primary indicator of degradation. The compound, which is typically a colorless to light yellow liquid or solid, may darken over time.^{[6][7]} For quantitative analysis, a decrease in purity as measured by Gas Chromatography (GC) would confirm degradation.^[7]

Q5: What hazardous decomposition products can be formed?

Under fire conditions, **Pyrazinecarbonitrile** can decompose to produce hazardous substances, including carbon oxides, nitrogen oxides (NO_x), and highly toxic hydrogen cyanide gas.^[1]


Product Data Summary

The following table summarizes the key physical and chemical properties of **Pyrazinecarbonitrile**.

Property	Value
Appearance	Colorless to yellow liquid or solid ^{[6][7]}
Molecular Formula	C ₅ H ₃ N ₃ ^{[3][5]}
Molecular Weight	105.10 g/mol ^{[3][5]}
Melting Point	18-20 °C ^{[1][3]}
Boiling Point	87 °C at 6-8 mmHg ^{[1][5]}
Density	1.174 g/mL at 25 °C ^{[1][5]}
Flash Point	97 °C (206.6 °F) - closed cup ^{[1][5]}
Storage Temperature	Room Temperature ^[6] or -20°C ^[3]
Solubility	Slightly soluble in water. ^[6] Slightly soluble in acetonitrile and chloroform. ^[6]

Troubleshooting Guide

This guide will help you troubleshoot common problems related to the stability and handling of **Pyrazinecarbonitrile**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for assessing **Pyrazinecarbonitrile** stability.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method to verify the purity of **Pyrazinecarbonitrile**, which is crucial when degradation is suspected.

Objective: To determine the purity of a **Pyrazinecarbonitrile** sample.

Materials:

- **Pyrazinecarbonitrile** sample
- High-purity solvent (e.g., Acetonitrile or Dichloromethane)
- Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
- Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)
- Volumetric flasks and pipettes
- Syringes for GC injection

Methodology:

- Standard Preparation:
 - Accurately weigh approximately 20 mg of a **Pyrazinecarbonitrile** reference standard into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with the chosen solvent. This creates a standard solution of approximately 2 mg/mL.
- Sample Preparation:
 - Prepare the sample to be tested in the same manner as the standard, using the same solvent.
- GC Instrument Setup (Example Conditions):

- Injector Temperature: 250 °C
- Detector (FID) Temperature: 280 °C
- Oven Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 10 °C/minute to 250 °C.
 - Hold: Hold at 250 °C for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
- Injection Volume: 1 μ L.
- Split Ratio: 50:1.
- Analysis:
 - Inject the standard solution to determine the retention time of **Pyrazinecarbonitrile** and to calibrate the detector response.
 - Inject the sample solution.
 - Record the chromatograms for both the standard and the sample.
- Data Interpretation:
 - Identify the peak corresponding to **Pyrazinecarbonitrile** in the sample chromatogram by comparing its retention time to that of the standard.
 - Calculate the purity of the sample using the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.
 - A purity value of $\geq 98.5\%$ is generally considered acceptable for high-quality material.^[7] A significant presence of other peaks may indicate degradation or contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Pyrazinecarbonitrile | CAS#:19847-12-2 | Chemsoc [chemsoc.com]
- 4. axxence.de [axxence.de]
- 5. Pyrazinecarbonitrile 99 19847-12-2 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 436920500 [thermofisher.com]
- To cite this document: BenchChem. [Stability and storage conditions for Pyrazinecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219330#stability-and-storage-conditions-for-pyrazinecarbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com